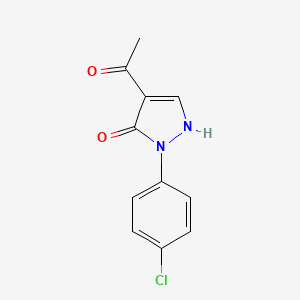
methyl 3-(3,3-dimethylbutanoyl)-1H-indole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(3,3-dimethylbutanoyl)-1H-indole-5-carboxylate is a synthetic organic compound with a complex structure. It features an indole core, which is a common motif in many natural products and pharmaceuticals. The compound is characterized by the presence of a methyl ester group at the 5-position of the indole ring and a 3,3-dimethylbutanoyl group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3,3-dimethylbutanoyl)-1H-indole-5-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common route involves the acylation of an indole derivative with 3,3-dimethylbutanoyl chloride under basic conditions, followed by esterification with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
化学反应分析
Types of Reactions
Methyl 3-(3,3-dimethylbutanoyl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the carbonyl group to a hydroxyl group.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Methyl 3-(3,3-dimethylbutanoyl)-1H-indole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of agrochemicals
作用机制
The mechanism of action of methyl 3-(3,3-dimethylbutanoyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as changes in cellular signaling pathways or metabolic processes .
相似化合物的比较
Similar Compounds
Pantothenic acid:
1-(2-Benzyl-3,3-dimethylbutanoyl)imidazoles: These compounds share the 3,3-dimethylbutanoyl group and have been studied for their fungicidal activity.
Uniqueness
Methyl 3-(3,3-dimethylbutanoyl)-1H-indole-5-carboxylate is unique due to its indole core, which is not present in the similar compounds listed above. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C16H19NO3 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC 名称 |
methyl 3-(3,3-dimethylbutanoyl)-1H-indole-5-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-16(2,3)8-14(18)12-9-17-13-6-5-10(7-11(12)13)15(19)20-4/h5-7,9,17H,8H2,1-4H3 |
InChI 键 |
NRNQTHOFHIGKIJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(=O)C1=CNC2=C1C=C(C=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,7-dichloro-1H-benzo[d][1,2,3]triazole](/img/structure/B11721615.png)

![methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B11721631.png)



![1-Fluoro-2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}ethane](/img/structure/B11721655.png)



![2-[(2,3-Difluorobenzyl)thio]nicotinic Acid](/img/structure/B11721671.png)
![7-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B11721683.png)
